2-(2-fluorophenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
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Overview
Description
2-(2-fluorophenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 2-(2-fluorophenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-fluorophenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.
Scientific Research Applications
2-(2-fluorophenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antibacterial, antifungal, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which play roles in neurotransmission. It may also interact with other proteins and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(2-fluorophenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide include:
2-(3-fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide: This compound shares the trimethoxyphenyl group and exhibits similar biological activities.
5-(substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole: Known for its antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H19FN2O4S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H19FN2O4S/c1-11-18(28-20(22-11)13-7-5-6-8-14(13)21)19(24)23-12-9-15(25-2)17(27-4)16(10-12)26-3/h5-10H,1-4H3,(H,23,24) |
InChI Key |
CJABKKPDYSWBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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